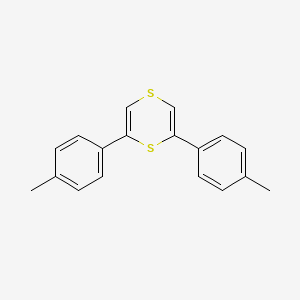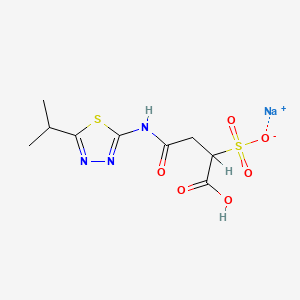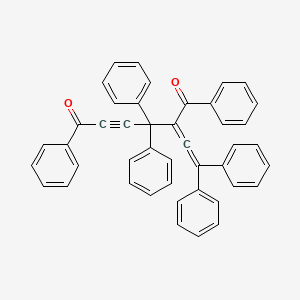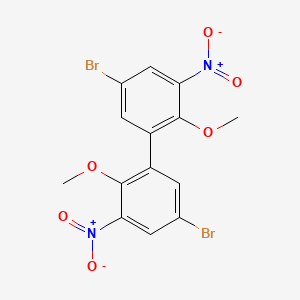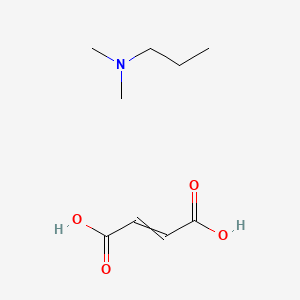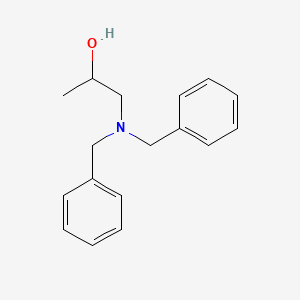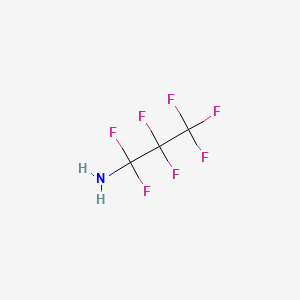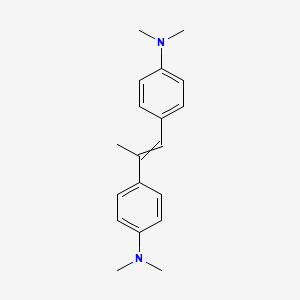![molecular formula C10H6N4 B14342687 Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile CAS No. 94584-69-7](/img/structure/B14342687.png)
Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C10H6N4. It consists of a spirocyclic hexane ring system with four nitrile groups attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the treatment of 1,1-dicyano- and 1,1-dialkoxycarbonylspiro[2.3]hexane-1-carbonitriles with lithium diisopropylamide or potassium tert-butylate in tetrahydrofuran (THF). This reaction leads to the formation of the desired spirocyclic compound through a prototropic isomerization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile groups can participate in nucleophilic substitution reactions.
Isomerization Reactions: The compound can undergo prototropic isomerization under specific conditions.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used in the isomerization reactions.
Potassium tert-Butylate: Another reagent used in isomerization reactions.
Tetrahydrofuran (THF): Common solvent used in these reactions.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives and isomers, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can participate in various chemical interactions, leading to the formation of new compounds or the modification of existing ones. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile: The parent compound.
1,1-Dicyano- and 1,1-dialkoxycarbonylspiro[2.3]hexane-1-carbonitriles: Precursors used in the synthesis of the parent compound.
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of four nitrile groups. This combination of features makes it a valuable compound for various research applications, as it can undergo a wide range of chemical reactions and interactions .
Propriétés
Numéro CAS |
94584-69-7 |
|---|---|
Formule moléculaire |
C10H6N4 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
spiro[2.3]hexane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H6N4/c11-4-9(5-12)8(2-1-3-8)10(9,6-13)7-14/h1-3H2 |
Clé InChI |
JPAVHVSLQZXLDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(C2(C#N)C#N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



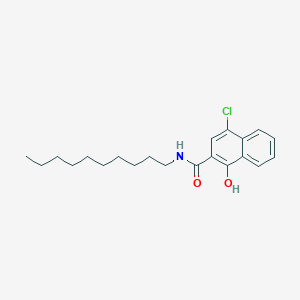
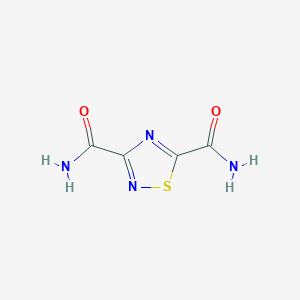
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
